2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine
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Overview
Description
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is an organic compound that features a pyrimidine ring substituted with a sulfanyl group attached to a benzyloxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, (2S)-1-(benzyloxy)propan-2-thiol.
Thiol Addition: The thiol group is introduced to the pyrimidine ring through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, making it a stronger nucleophile.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}thiazole
- 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}imidazole
Uniqueness
Compared to similar compounds, 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the benzyloxy group also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
1638586-94-3 |
---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.4 |
Purity |
95 |
Origin of Product |
United States |
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